molecular formula C8H14N2O2S B098971 6-Amino-3,3-dimethyl-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid CAS No. 18126-08-4

6-Amino-3,3-dimethyl-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid

Cat. No. B098971
CAS RN: 18126-08-4
M. Wt: 202.28 g/mol
InChI Key: XJWOABFVCQZDGU-UHFFFAOYSA-N
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Description

6-Amino-3,3-dimethyl-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid, also known as penicillin V, is a narrow-spectrum antibiotic that belongs to the penicillin family. It is commonly used to treat bacterial infections such as strep throat, pneumonia, and skin infections.

Mechanism Of Action

Penicillin V works by inhibiting the synthesis of bacterial cell walls. It does this by binding to the enzymes responsible for building the cell wall, which prevents the bacteria from growing and reproducing. This leads to the death of the bacteria.

Biochemical And Physiological Effects

Penicillin V has a low toxicity profile and is generally well-tolerated by patients. However, it can cause allergic reactions in some individuals. The antibiotic can also disrupt the natural gut microbiota, leading to diarrhea and other gastrointestinal side effects.

Advantages And Limitations For Lab Experiments

Penicillin V is a widely used antibiotic in laboratory experiments due to its narrow-spectrum activity and low toxicity profile. However, its effectiveness is limited to certain bacterial species, and it is not effective against all types of bacteria.

Future Directions

There are several future directions for 6-Amino-3,3-dimethyl-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid V research. One area of interest is the development of new antibiotics that are effective against antibiotic-resistant bacteria. Another area of research is the optimization of 6-Amino-3,3-dimethyl-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid V dosing and administration to improve its effectiveness and reduce side effects. Additionally, there is a need for further research on the long-term effects of 6-Amino-3,3-dimethyl-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid V use on the gut microbiota and the development of antibiotic resistance.

Synthesis Methods

Penicillin V is synthesized from the fungus Penicillium chrysogenum. The fungus produces the 6-Amino-3,3-dimethyl-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid V molecule as a natural defense mechanism against bacterial infections. The molecule is extracted from the fungus and purified to produce the antibiotic. The synthesis method involves fermentation, extraction, and purification processes.

Scientific Research Applications

Penicillin V has been extensively studied for its antibacterial properties. It has been used in clinical trials to treat various bacterial infections. The antibiotic has also been used in research to study the mechanism of action of antibiotics and to develop new antibiotics.

properties

CAS RN

18126-08-4

Product Name

6-Amino-3,3-dimethyl-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid

Molecular Formula

C8H14N2O2S

Molecular Weight

202.28 g/mol

IUPAC Name

6-amino-3,3-dimethyl-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid

InChI

InChI=1S/C8H14N2O2S/c1-8(2)5(7(11)12)10-3-4(9)6(10)13-8/h4-6H,3,9H2,1-2H3,(H,11,12)

InChI Key

XJWOABFVCQZDGU-UHFFFAOYSA-N

SMILES

CC1(C(N2CC(C2S1)N)C(=O)O)C

Canonical SMILES

CC1(C(N2CC(C2S1)N)C(=O)O)C

Other CAS RN

18126-08-4

synonyms

4-Thia-1-azabicyclo[3.2.0]heptane-2-carboxylicacid,6-amino-3,3-dimethyl-,(2S,5R,6R)-(9CI)

Origin of Product

United States

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